GSK729

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

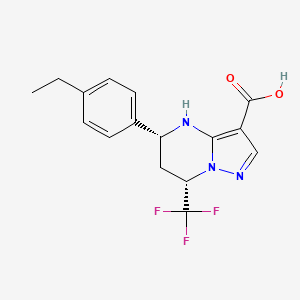

C16H16F3N3O2 |

|---|---|

Molecular Weight |

339.31 g/mol |

IUPAC Name |

(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

InChI |

InChI=1S/C16H16F3N3O2/c1-2-9-3-5-10(6-4-9)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)24/h3-6,8,12-13,21H,2,7H2,1H3,(H,23,24)/t12-,13+/m1/s1 |

InChI Key |

PZUHMVXZBLEHFM-OLZOCXBDSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSK729

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK729 is a potent, small-molecule inhibitor targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a detailed technical overview of its mechanism of action, focusing on its molecular target, the associated signaling pathway, and the experimental evidence supporting these findings.

Core Mechanism of Action: Inhibition of EchA6

This compound exerts its anti-tubercular activity by directly inhibiting the function of the enoyl-CoA hydratase, EchA6. Unlike typical enoyl-CoA hydratases involved in fatty acid metabolism, EchA6 in Mtb is a non-catalytic but essential protein. It plays a crucial role as a fatty acid shuttle, binding to long-chain acyl-CoAs and delivering them to the Fatty Acid Synthase II (FAS-II) system for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier.

By inhibiting EchA6, this compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall integrity and ultimately, bacterial cell death.

Signaling Pathway and Molecular Interactions

The inhibition of EchA6 by this compound interrupts a critical step in the mycolic acid biosynthesis pathway. This pathway is essential for the survival and pathogenesis of M. tuberculosis.

Quantitative Data

The inhibitory activity of this compound against its target has been quantified, providing key parameters for its characterization.

| Compound | Target | Parameter | Value | Reference |

| This compound | M. tuberculosis EchA6 | IC50 | 1.8 µM | [1] |

Experimental Protocols

The identification and characterization of this compound's mechanism of action were established through a series of key experiments.

Chemoproteomic Pulldown Assay for Target Identification

This experiment was crucial in identifying EchA6 as the direct target of this compound.

Methodology:

-

Probe Synthesis: An immobilized version of this compound (the active enantiomer) and its inactive enantiomer (GSK730) were synthesized on sepharose beads to be used as affinity probes.

-

Cell Lysate Preparation: Mycobacterium bovis BCG, a close relative of M. tuberculosis, was cultured, harvested, and lysed to obtain a soluble protein extract.

-

Affinity Chromatography: The cell lysate was incubated with the this compound- and GSK730-coupled beads.

-

Washing: The beads were washed extensively to remove non-specifically bound proteins.

-

Elution: Specifically bound proteins were eluted from the beads.

-

Protein Identification: The eluted proteins were identified and quantified using liquid chromatography-mass spectrometry (LC-MS). EchA6 was identified as a protein that specifically and significantly bound to the active this compound probe but not to the inactive GSK730 probe.

Mycolic Acid Synthesis Inhibition Assay

This assay confirmed that the inhibition of EchA6 by this compound leads to the disruption of mycolic acid biosynthesis.

Methodology:

-

Bacterial Culture: M. tuberculosis H37Rv was grown in a suitable medium.

-

Radiolabeling: 14C-labeled acetate was added to the culture medium. Acetate is a precursor for fatty acid synthesis, and its radiolabel allows for the tracking of newly synthesized lipids.

-

Compound Treatment: The bacterial cultures were treated with varying concentrations of this compound.

-

Lipid Extraction: After a defined incubation period, the mycobacterial cells were harvested, and the total lipids were extracted.

-

Thin-Layer Chromatography (TLC): The extracted lipids were separated by TLC, a technique that separates molecules based on their polarity.

-

Autoradiography: The TLC plate was exposed to an X-ray film to visualize the radiolabeled lipids. The inhibition of mycolic acid synthesis was quantified by measuring the reduction in the intensity of the mycolic acid methyl ester (MAME) bands in the treated samples compared to the untreated control.

References

In-Depth Technical Guide: Target Identification and Validation of a GSK Compound

Introduction

While specific public information regarding a compound designated "GSK729" is not available, this guide will provide a comprehensive overview of the target identification and validation process for a representative GSK compound. For this purpose, we will focus on a well-established target of significant interest to GlaxoSmithKline and the broader pharmaceutical industry: Glycogen Synthase Kinase 3 (GSK3). GSK3 is a multifaceted serine/threonine kinase implicated in a wide array of cellular processes and diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][3][4] This document will use GSK3 as a prime example to illustrate the rigorous methodologies employed in the identification and validation of a therapeutic target for a hypothetical GSK compound, herein referred to as "GSK-X".

Target Profile: Glycogen Synthase Kinase 3 (GSK3)

-

Function: GSK3 is a constitutively active kinase that plays a pivotal role in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[2][3] It functions as a key regulator of a diverse range of cellular processes by phosphorylating a multitude of substrates, often leading to their degradation or inactivation.[3][4]

-

Isoforms: Mammals express two highly homologous isoforms, GSK3α and GSK3β, encoded by distinct genes.[1]

-

Disease Relevance: Dysregulation of GSK3 activity has been linked to a variety of pathologies. Its role in insulin signaling makes it a target for type 2 diabetes.[1] Furthermore, its involvement in pathways crucial for cell proliferation and survival, such as the Wnt and NF-κB pathways, implicates it in cancer.[2][3]

Target Validation Workflow

The validation of a therapeutic target is a critical multi-step process designed to provide a high degree of confidence that modulating the target's activity will have the desired therapeutic effect.

Biochemical Validation: Enzyme Inhibition

The initial step in validating a small molecule inhibitor is to determine its direct effect on the kinase's enzymatic activity. This is typically achieved through in vitro kinase assays.

Table 1: Representative Biochemical Potency of GSK3 Inhibitors

| Compound | Target Isoform | IC50 (nM) | Assay Type |

| CHIR-99021 | GSK3β | 6.7 | Kinase Assay |

| LY2090314 | GSK3α/β | <10 | Radiometric Assay |

| Tideglusib | GSK3β | 60 | ATP-Competitive Assay |

| Kenpaullone | GSK3β | 150 | Kinase Assay |

Note: This table presents representative data for known GSK3 inhibitors to illustrate typical quantitative data.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Materials:

-

Recombinant human GSK3β protein

-

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (GSK-X) at various concentrations

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound (GSK-X).

-

In a 96-well plate, add the kinase reaction buffer, GSK3 substrate peptide, and the test compound.

-

Initiate the kinase reaction by adding recombinant GSK3β enzyme.

-

Incubate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate for a further period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction (e.g., by adding a high concentration of EDTA).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Cellular Validation: Target Engagement and Pathway Modulation

Following biochemical confirmation, it is crucial to demonstrate that the compound can engage its target in a cellular context and modulate downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of GSK3 Pathway Modulation

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with active PI3K/Akt signaling) to 70-80% confluency.

-

Treat the cells with varying concentrations of the test compound (GSK-X) for a specified duration.

-

Include positive and negative controls (e.g., a known GSK3 inhibitor and vehicle control, respectively).

-

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of GSK3 substrates (e.g., phospho-β-catenin, total β-catenin, phospho-GS (Glycogen Synthase), total GS).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

A successful GSK3 inhibitor would be expected to decrease the phosphorylation of its substrates.

-

Signaling Pathways Involving GSK3

PI3K/Akt/GSK3 Signaling Pathway

This pathway is a central regulator of cell survival and proliferation.[3] Akt, activated by PI3K, phosphorylates and inactivates GSK3, thereby promoting the stability and activity of proteins that are normally inhibited by GSK3.[3][5]

Caption: The PI3K/Akt signaling pathway leading to the inhibition of GSK3.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[5] Wnt signaling inhibits this complex, leading to the accumulation of β-catenin and the activation of target gene transcription.[5]

Caption: The Wnt/β-catenin signaling pathway in both "OFF" and "ON" states.

Conclusion

The identification and validation of a drug target is a foundational element of modern drug discovery. The process, as illustrated here with GSK3 as a representative target for a hypothetical GSK compound, involves a tiered approach from initial biochemical characterization to complex cellular and in vivo studies. This rigorous validation ensures a strong biological rationale for advancing a compound into clinical development, increasing the probability of creating a safe and effective medicine. The multifaceted role of kinases like GSK3 in numerous signaling pathways underscores the importance of a deep and thorough understanding of the target's biology to anticipate both therapeutic benefits and potential side effects.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Role of glycogen synthase kinase-3 in cancer: regulation by Wnts and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SMAC Mimetics: Featuring Birinapant

Disclaimer: Initial searches for GSK729 as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic did not yield results supporting this classification. Publicly available data identifies this compound as a potent inhibitor of Mycobacterium tuberculosis enoyl-coenzyme A (CoA) hydratase EchA6. Therefore, this guide will focus on a well-characterized and clinically evaluated SMAC mimetic, Birinapant (TL32711) , to fulfill the core request for an in-depth technical guide on this class of molecules.

This guide provides a comprehensive overview of Birinapant, a bivalent SMAC mimetic, intended for researchers, scientists, and drug development professionals.

Core Concepts: SMAC Mimetics and IAP Antagonism

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that suppress apoptosis, or programmed cell death.[1][2] Many cancer cell types overexpress IAPs, which allows them to evade apoptosis and contributes to therapeutic resistance.[1][2] IAPs exert their anti-apoptotic function primarily by binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade.[1]

The endogenous protein SMAC/DIABLO is a natural antagonist of IAPs.[3] Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to IAPs, preventing them from inhibiting caspases and thereby promoting apoptosis.[3] SMAC mimetics are small molecules designed to mimic the action of the N-terminal four amino acids of mature SMAC (Ala-Val-Pro-Ile), which are responsible for its binding to IAPs.[3] By antagonizing IAPs, SMAC mimetics can restore the apoptotic signaling pathway in cancer cells.[1][3]

Birinapant: A Bivalent SMAC Mimetic

Birinapant (TL32711) is a synthetic, bivalent small-molecule SMAC mimetic that has been evaluated in clinical trials for the treatment of various cancers.[4][5] As a bivalent mimetic, it is designed to interact with two IAP BIR (Baculoviral IAP Repeat) domains simultaneously, which can lead to enhanced potency.

Mechanism of Action

Birinapant selectively binds to and inhibits the activity of several IAP proteins, including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][4] Its primary mechanism involves targeting TRAF2-associated cIAPs.[4][6] The binding of Birinapant to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[4]

The degradation of cIAPs has two major consequences on cellular signaling:

-

Inhibition of NF-κB Survival Pathway: In many cancer cells, Tumor Necrosis Factor (TNF) signaling leads to the activation of the canonical NF-κB pathway, which promotes cell survival and proliferation.[7] cIAPs are essential components of the TNF receptor 1 (TNFR1) signaling complex that activates NF-κB. By inducing the degradation of cIAPs, Birinapant abrogates TNF-induced NF-κB activation.[4][6][7]

-

Promotion of Apoptosis: The degradation of cIAPs leads to a switch in TNF signaling from a pro-survival to a pro-death pathway.[7] In the absence of cIAPs, the TNFR1 signaling complex is altered, leading to the formation of a death-inducing signaling complex (DISC) that includes RIPK1 and caspase-8, resulting in caspase-8 activation and subsequent executioner caspase-mediated apoptosis.[4][6][7]

While some cancer cells undergo apoptosis in response to single-agent Birinapant due to autocrine TNF-α signaling, the compound is often used to sensitize tumors to TNF-α or other pro-apoptotic agents like TRAIL and conventional chemotherapeutics.[6][8]

Signaling Pathways

The interaction of Birinapant with the TNF signaling pathway is crucial to its mechanism of action. Below are diagrams illustrating the standard TNF-α induced NF-κB survival pathway and how Birinapant redirects this pathway towards apoptosis.

}

Caption: Canonical TNF-α signaling pathway leading to NF-κB activation and cell survival.

}

Caption: Birinapant induces cIAP1/2 degradation, redirecting TNF-α signaling to apoptosis.Quantitative Data

The following tables summarize key quantitative data for Birinapant and other notable SMAC mimetics.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay Type | Kd / Ki (nM) | IC50 (nM) | Reference(s) |

| Birinapant | cIAP1-BIR3 | Fluorescence Polarization | <1 | - | [5][7] |

| cIAP2-BIR3 | Fluorescence Polarization | ~1 | - | [9] | |

| XIAP-BIR3 | Fluorescence Polarization | 45 | - | [5][7] | |

| ML-IAP-BIR | Fluorescence Polarization | ~1 | - | [9] | |

| cIAP1 Degradation | Flow Cytometry (GFP-cIAP1) | - | 17 ± 11 | [6] | |

| cIAP2 Degradation | Flow Cytometry (GFP-cIAP2) | - | 108 ± 46 | [6] | |

| GDC-0152 | cIAP1-BIR3 | Fluorescence Polarization | 17 | - | [10][11][12][13] |

| cIAP2-BIR3 | Fluorescence Polarization | 43 | - | [10][11][12][13] | |

| XIAP-BIR3 | Fluorescence Polarization | 28 | - | [10][11][12][13] | |

| ML-IAP-BIR | Fluorescence Polarization | 14 | - | [10][11][12][13] | |

| LCL161 | cIAP1 | - | High Affinity | - | [14] |

| cIAP2 | - | High Affinity | - | [14] | |

| XIAP | - | High Affinity | - | [14][15] |

Table 2: Clinical Pharmacokinetics and Dosage

| Compound | Parameter | Value | Population | Reference(s) |

| Birinapant | Maximum Tolerated Dose (MTD) | 47 mg/m² (IV) | Adults with solid tumors | [3][16] |

| Plasma Half-life (t1/2) | 30-35 hours | Adults with solid tumors | [3][16] | |

| Tumor Tissue Half-life (t1/2) | 52 hours | - | [3] | |

| LCL161 | Recommended Phase II Dose | 1800 mg (oral, weekly) | Adults with solid tumors | [17] |

| GDC-0152 | Pharmacokinetics | Linear over 0.049 to 1.48 mg/kg | Humans | [13] |

| Mean Plasma Clearance | 9 ± 3 mL/min/kg | Humans | [13] | |

| Volume of Distribution | 0.6 ± 0.2 L/kg | Humans | [13] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize SMAC mimetics like Birinapant are provided below. These are representative protocols synthesized from common laboratory practices.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Objective: To determine the effect of Birinapant, alone or in combination with other agents, on cancer cell viability and to calculate IC50 values.

-

Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified by spectrophotometry.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

Compound Treatment: Treat cells with a serial dilution of Birinapant (e.g., 0.1 nM to 10 µM) and/or a fixed concentration of a second agent (e.g., TNF-α, gemcitabine).[6][18] Include untreated and vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (typically 72 hours).[6][18]

-

Reagent Addition:

-

For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6] Then, add 100-150 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]

-

For MTS: Add 20 µL of a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[19]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

-

}

Caption: Workflow for a typical cell viability assay.Apoptosis Assay (Western Blot for PARP Cleavage)

This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

-

Objective: To determine if cell death induced by Birinapant occurs via apoptosis.

-

Principle: During apoptosis, activated caspase-3 and -7 cleave the 116 kDa PARP protein into an 89 kDa fragment. This cleavage can be detected by Western blotting.

-

Methodology:

-

Cell Treatment: Plate cells in 6-well plates and treat with Birinapant at various concentrations or for different time points.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for PARP that detects both the full-length and cleaved forms overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The appearance of the 89 kDa band indicates PARP cleavage and apoptosis. A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.

-

Protein Binding Assay (Fluorescence Polarization)

This in vitro assay is used to quantify the binding affinity of a small molecule to a target protein.

-

Objective: To determine the dissociation constant (Kd or Ki) of Birinapant for the BIR domains of IAP proteins.[6]

-

Principle: A small fluorescently-labeled peptide (probe) that binds to the IAP protein is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger protein, its tumbling is slowed, increasing the polarization. An unlabeled competitor (Birinapant) will displace the fluorescent probe, causing a decrease in polarization.

-

Methodology:

-

Reagent Preparation:

-

Assay Setup: In a microplate (e.g., a black 384-well plate), add a constant concentration of the target protein and the fluorescent probe to each well.[12]

-

Competition: Add the serially diluted Birinapant to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[12]

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

Data Analysis: Plot the fluorescence polarization values against the log of the Birinapant concentration. Fit the data to a competitive binding equation to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.[6]

-

References

- 1. Facebook [cancer.gov]

- 2. Facebook [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. Birinapant(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on IAP Antagonism with SMAC Mimetics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and cell survival signaling pathways. Their overexpression is a common feature in many cancers, contributing to tumorigenesis and resistance to therapy. Consequently, IAPs have emerged as promising therapeutic targets. Small molecule IAP antagonists, also known as SMAC mimetics, have been developed to mimic the function of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). These agents can induce or sensitize cancer cells to apoptosis by neutralizing IAP proteins. This guide provides a detailed overview of the mechanism of action of IAP antagonists, focusing on their interaction with cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), and the subsequent impact on apoptosis and cytokine signaling pathways. As a representative example of a well-characterized SMAC mimetic, data for GDC-0152 will be presented, supplemented with information from other relevant compounds.

The Role of IAP Proteins in Cancer

IAP proteins are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are crucial for their anti-apoptotic functions. The most studied members in the context of cancer are XIAP, cIAP1, and cIAP2.

-

XIAP (X-linked Inhibitor of Apoptosis Protein): XIAP is the most potent endogenous caspase inhibitor. Through its BIR2 and BIR3 domains, it directly binds to and inhibits the activity of effector caspases-3 and -7, and initiator caspase-9, respectively, thereby blocking both the extrinsic and intrinsic apoptosis pathways[1][2].

-

cIAP1 (cellular Inhibitor of Apoptosis Protein 1) and cIAP2 (cellular Inhibitor of Apoptosis Protein 2): Unlike XIAP, cIAP1 and cIAP2 are weak direct caspase inhibitors[3]. Their primary role in apoptosis regulation is through their E3 ubiquitin ligase activity, conferred by a C-terminal RING (Really Interesting New Gene) domain[2][4]. They are critical components of the tumor necrosis factor (TNF) receptor signaling complex. Upon TNFα stimulation, cIAP1 and cIAP2 are recruited to the TNFR1 complex where they ubiquitinate RIPK1, leading to the activation of the pro-survival NF-κB signaling pathway and preventing the formation of the death-inducing DISC or ripoptosome complex[3][5][6].

Dysregulation and overexpression of these IAPs are frequently observed in various malignancies, promoting cancer cell survival and resistance to conventional therapies[1][7].

Mechanism of Action of SMAC Mimetics

SMAC mimetics are small molecules designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous IAP antagonist SMAC/DIABLO[7][8]. This motif allows SMAC/DIABLO to bind to the BIR domains of IAPs and antagonize their function. SMAC mimetics leverage this mechanism to induce cancer cell death through two primary modes of action:

-

Degradation of cIAP1 and cIAP2: Monovalent and bivalent SMAC mimetics bind with high affinity to the BIR3 domain of cIAP1 and cIAP2. This binding induces a conformational change that triggers the E3 ligase auto-ubiquitination of cIAP1 and cIAP2, leading to their rapid proteasomal degradation[4][9][10]. The degradation of cIAPs has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: cIAPs are responsible for the constitutive ubiquitination and degradation of NF-κB-inducing kinase (NIK). The removal of cIAPs by SMAC mimetics leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical NF-κB pathway[3].

-

Sensitization to TNFα-induced Apoptosis: By degrading cIAPs, SMAC mimetics prevent the ubiquitination of RIPK1 within the TNFR1 signaling complex. This shifts the balance from pro-survival NF-κB signaling towards the formation of a death-inducing complex (Complex II or ripoptosome), containing FADD and caspase-8, leading to caspase-8 activation and apoptosis[9][11]. In some cancer cells, this can lead to an autocrine TNFα-dependent apoptosis loop[11].

-

-

Antagonism of XIAP: SMAC mimetics also bind to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This relieves the block on the intrinsic apoptosis pathway. Some bivalent SMAC mimetics can also target the BIR2 domain, preventing inhibition of caspases-3 and -7[9].

Signaling Pathways

The interplay between SMAC mimetics and the TNFα and apoptosis signaling pathways is crucial for their therapeutic effect.

Caption: TNFα signaling pathway and the effect of SMAC mimetics.

Caption: Overview of extrinsic and intrinsic apoptosis pathways.

Quantitative Data of Representative SMAC Mimetics

The binding affinities and cellular activities of SMAC mimetics are critical parameters for their development. The following tables summarize publicly available data for several well-characterized IAP antagonists.

Table 1: In Vitro Binding Affinities of SMAC Mimetics to IAP Proteins

| Compound | Target | Assay | Ki / Kd / IC50 (nM) | Reference(s) |

| GDC-0152 | XIAP BIR3 | FP | Ki = 28 | [5][8][9][12] |

| cIAP1 BIR3 | FP | Ki = 17 | [5][8][9][12] | |

| cIAP2 BIR3 | FP | Ki = 43 | [5][8][9][12] | |

| ML-IAP BIR | FP | Ki = 14 | [5][8][9][12] | |

| LCL161 | XIAP | Cell-based | IC50 = 35 | [13] |

| cIAP1 | Cell-based | IC50 = 0.4 | [13] | |

| Birinapant | XIAP | FP | Kd = 45 | [14] |

| cIAP1 | FP | Kd < 1 | [14] | |

| Tolinapant (ASTX660) | XIAP BIR3 | Biochemical | IC50 < 40 | [8][15] |

| cIAP1 BIR3 | Biochemical | IC50 < 12 | [8][15] |

FP: Fluorescence Polarization

Table 2: In Vitro Cellular Activity of SMAC Mimetics

| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference(s) |

| GDC-0152 | MDA-MB-231 (Breast) | Cell Viability | Apoptosis | ~1000 | [5] |

| A2058 (Melanoma) | Western Blot | cIAP1 Degradation | ~10 | [5] | |

| LCL161 | Hep3B (Liver) | Cell Viability | Anti-proliferative | 10230 | [13] |

| PLC5 (Liver) | Cell Viability | Anti-proliferative | 19190 | [13] | |

| Birinapant | GFP-cIAP1 stable cells | Flow Cytometry | cIAP1 Degradation | 17 | [10] |

| GFP-cIAP2 stable cells | Flow Cytometry | cIAP2 Degradation | 108 | [10] | |

| Tolinapant (ASTX660) | MDA-MB-231 (Breast) | In vivo xenograft | Tumor Growth Inhibition | N/A | [15] |

| A375 (Melanoma) | In vivo xenograft | Tumor Growth Inhibition | N/A | [15] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of IAP antagonist activity. Below are protocols for key in vitro and in vivo assays.

In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of the SMAC mimetic for the desired time period (e.g., 72 hours). Include a vehicle control.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

This assay visualizes the degradation of cIAP1 protein following treatment with a SMAC mimetic.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Protocol:

-

Plate cells and treat with the SMAC mimetic at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

This assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.

-

Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

-

Protocol:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with the SMAC mimetic, alone or in combination with a pro-apoptotic agent like TNFα.

-

Equilibrate the plate to room temperature.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mix by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.

-

Measure luminescence using a luminometer.

-

Experimental Workflow Diagram

Caption: General experimental workflow for SMAC mimetic evaluation.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of a SMAC mimetic in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and vehicle control groups.

-

Administer the SMAC mimetic at the desired dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Continue treatment for a defined period or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).

-

Conclusion

IAP antagonists represent a promising class of targeted anti-cancer agents that function by restoring apoptotic signaling in tumor cells. Their ability to induce the degradation of cIAP1 and cIAP2, leading to sensitization to TNFα-mediated apoptosis, and to directly antagonize the caspase-inhibitory function of XIAP, provides a multi-pronged approach to overcoming cancer cell survival mechanisms. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation and characterization of these compounds. Further research and clinical development of SMAC mimetics, both as monotherapies and in combination with other anti-cancer agents, hold significant potential for improving patient outcomes.

References

- 1. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of NF-κB Activity in Skeletal Muscle Cells by Electrophoretic Mobility Shift Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Clinical Positioning of the IAP Antagonist Tolinapant (ASTX660) in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

Introduction to GSK-3 and Its Role in Apoptosis

An in-depth analysis of publicly available scientific literature and clinical trial data did not yield specific information on a compound designated "GSK729" in the context of apoptosis induction pathways. However, extensive research exists on the role of Glycogen Synthase Kinase 3 (GSK-3) inhibitors in apoptosis, a crucial process of programmed cell death. This guide will provide a comprehensive overview of the mechanisms by which GSK-3 inhibitors induce apoptosis, targeting researchers, scientists, and drug development professionals.

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] The function of GSK-3 in apoptosis is complex and appears to be context-dependent, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the specific signaling pathway and cell type.[2] GSK-3 can promote apoptosis through the mitochondrial intrinsic pathway while inhibiting the death receptor-mediated extrinsic pathway.[2]

Apoptosis Induction by GSK-3 Inhibitors

Inhibition of GSK-3 has emerged as a promising strategy in cancer therapy due to its general pro-apoptotic effects in malignant cells. Several small molecule inhibitors of GSK-3 have been shown to induce apoptosis in various cancer cell lines.

Mechanisms of Action

GSK-3 inhibitors primarily induce apoptosis through the mitochondria-dependent intrinsic pathway .[3] This is often characterized by the depolarization of the mitochondrial membrane, which is regulated by the dephosphorylation of the anti-apoptotic protein Bcl-2 and the downregulation of Bcl-xL.[3]

Furthermore, GSK-3 inhibition can modulate other key signaling pathways involved in cell survival and apoptosis:

-

Wnt/β-catenin Pathway: GSK-3 is a key component of the β-catenin destruction complex. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which can, in some contexts, promote cell survival.[2] However, in many cancer cells, the effects on other pathways dominate, leading to apoptosis.

-

Survivin Regulation: GSK-3β can interact with the inhibitor-of-apoptosis protein (IAP) survivin.[1] Activation of GSK-3β can induce the translocation of survivin from the cytoplasm to the nucleus, leading to G1 cell-cycle arrest and apoptosis.[1] Conversely, inhibition of GSK-3 can increase cytoplasmic survivin, promoting cell survival in some instances.[1] The ultimate effect of GSK-3 inhibition on survivin's function appears to be cell-type specific.

-

Notch Signaling Pathway: In prostate cancer stem-like cells, GSK-3 inhibitors have been shown to induce apoptosis and cell cycle arrest by modulating the Notch signaling pathway.[4]

-

Autophagy: GSK-3β inhibitors can also promote autophagy. The inhibition of this induced autophagy, for instance with chloroquine, can enhance the apoptotic effects of GSK-3β inhibitors in bladder cancer cells.

Quantitative Data on GSK-3 Inhibitor-Induced Apoptosis

The following table summarizes the effects of a specific GSK-3 inhibitor, SB-415286, on leukemic cell lines.

| Cell Line | Treatment | Effect | Reference |

| KG1a | 40 µM SB-415286 | Cell growth inhibition, β-catenin stabilization, G2/M phase cell cycle arrest, cyclin B1 downregulation, and apoptosis. | [3] |

| K562 | 40 µM SB-415286 | Cell growth inhibition, β-catenin stabilization, G2/M phase cell cycle arrest, cyclin B1 downregulation, and apoptosis. | [3] |

| CMK | 40 µM SB-415286 | Cell growth inhibition, β-catenin stabilization, G2/M phase cell cycle arrest, cyclin B1 downregulation, and apoptosis. | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to assess apoptosis induction by GSK-3 inhibitors are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the GSK-3 inhibitor for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with the GSK-3 inhibitor as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Caspase-3, β-catenin, Survivin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in GSK-3 inhibitor-induced apoptosis.

Caption: Dual role of GSK-3 in apoptosis and the effect of its inhibition.

References

- 1. Glycogen synthase kinase 3β induces apoptosis in cancer cells through increase of survivin nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen synthase kinase-3 (GSK-3) inhibition induces apoptosis in leukemic cells through mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Signaling Networks of GSK Compounds: A Technical Overview

Initial investigations to delineate the specific cellular signaling pathways of a compound designated GSK729 have revealed that this identifier does not correspond to a publicly documented agent. Extensive searches, including variations of the numerical identifier, did not yield specific data on a singular molecule with this name. However, the broader inquiry into GSK's research and development landscape has provided significant insights into their work on key cellular signaling pathways, particularly in the realm of apoptosis and kinase inhibition.

This technical guide will, therefore, pivot to a comprehensive overview of the cellular signaling pathways associated with two major classes of inhibitors actively being investigated by GSK and the broader scientific community: Inhibitor of Apoptosis Protein (IAP) inhibitors and Glycogen Synthase Kinase 3 (GSK-3) inhibitors . Understanding these pathways is crucial for researchers, scientists, and drug development professionals working on novel therapeutic strategies.

The Apoptosis Machinery and the Role of IAP Inhibitors

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to therapy. Inhibitor of Apoptosis Proteins (IAPs) are key negative regulators of this process.

Core Signaling Pathway of IAP Inhibition

IAP proteins, such as X-linked IAP (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2), exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the principal executioners of apoptosis.[1][2][3] IAP inhibitors, often designed as SMAC mimetics, antagonize this function, thereby promoting cancer cell death.[1]

The mechanism of action of IAP inhibitors can be summarized in the following key steps:

-

IAP Antagonism: IAP inhibitors bind to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, preventing them from interacting with and neutralizing caspases.[1][3]

-

Caspase Activation: Freed from IAP-mediated inhibition, initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) can be activated in response to pro-apoptotic stimuli.[1][2][3]

-

Induction of Apoptosis: Activated caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols for Studying IAP Inhibition

A variety of experimental techniques are employed to investigate the cellular effects of IAP inhibitors.

Table 1: Key Experimental Methodologies

| Experiment | Methodology | Purpose |

| Cell Viability/Apoptosis Assays | Annexin V/Propidium Iodide (PI) staining followed by flow cytometry; Caspase-Glo® assays (Promega); TUNEL assays. | To quantify the extent of apoptosis and cell death induced by the IAP inhibitor. |

| Western Blotting | Standard SDS-PAGE and immunoblotting techniques. | To assess the protein levels of IAPs (c-IAP1, c-IAP2, XIAP), cleaved caspases (e.g., cleaved caspase-3, -8, -9), and other apoptosis-related proteins (e.g., PARP). |

| Immunoprecipitation | Co-immunoprecipitation of IAPs and caspases. | To determine the direct interaction between IAP inhibitors, IAPs, and caspases. |

| Quantitative Real-Time PCR (qRT-PCR) | Standard qRT-PCR protocols for target gene expression analysis. | To measure changes in the mRNA levels of IAP genes and other apoptosis-related genes. |

The Dual Role of GSK-3 in Cellular Signaling

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[4][5] GSK-3 has a paradoxical role in apoptosis, capable of both promoting and inhibiting cell death depending on the specific signaling context.[6][7]

GSK-3 Signaling Pathways

GSK-3's activity is primarily regulated by inhibitory phosphorylation, often through the PI3K/Akt signaling pathway.[4][5]

-

Pro-apoptotic Role (Intrinsic Pathway): In the absence of survival signals, active GSK-3 can promote apoptosis by phosphorylating and modulating the function of pro- and anti-apoptotic proteins of the Bcl-2 family, facilitating the release of cytochrome c from mitochondria.[5][6]

-

Anti-apoptotic Role (Extrinsic Pathway): GSK-3 can inhibit the death receptor-mediated extrinsic apoptotic pathway.[6]

References

- 1. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]

- 4. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK-3 [beta] : A Bifunctional Role in Cell Death Pathways - ProQuest [proquest.com]

An In-depth Technical Guide to Glycogen Synthase Kinase 3 (GSK-3) Inhibition in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Glycogen Synthase Kinase 3 (GSK-3) in cancer biology and the therapeutic potential of its inhibitors. Given the query for "GSK729," which does not correspond to a publicly known oncology compound, this document focuses on the broader, highly relevant field of GSK-3 inhibition in cancer research, a significant area of investigation for numerous pharmaceutical companies, including GSK.

GSK-3 is a constitutively active serine/threonine kinase that acts as a critical regulator in a multitude of cellular processes. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide details the mechanism of action of GSK-3 inhibitors, the signaling pathways they modulate, quantitative data from preclinical studies, and relevant experimental protocols.

Core Mechanism of Action of GSK-3 Inhibitors in Cancer

GSK-3 inhibitors primarily function by blocking the kinase activity of the two GSK-3 isoforms, GSK-3α and GSK-3β. In the context of cancer, this inhibition can lead to a variety of anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Unlike many kinases that are activated by signaling events, GSK-3 is typically active in resting cells and is inactivated upon stimulation of certain pathways. Therefore, its inhibition often mimics the activation of these pathways. The consequences of GSK-3 inhibition are context-dependent, varying with the cancer type and the specific signaling network at play.

Key Signaling Pathways Modulated by GSK-3 Inhibitors

GSK-3 is a central node in several signaling pathways crucial for cancer development and progression. The three primary pathways influenced by GSK-3 inhibition are the Wnt/β-catenin, PI3K/AKT/mTOR, and NF-κB pathways.

1. Wnt/β-catenin Signaling Pathway:

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival[1][2][3][4][5]. While this pathway is oncogenic in some cancers (e.g., colorectal cancer), GSK-3 inhibition can have paradoxical anti-tumor effects in other contexts.

2. PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. AKT, a serine/threonine kinase, can phosphorylate and inactivate GSK-3. Therefore, in cancers with hyperactive PI3K/AKT signaling, GSK-3 is often already inhibited. However, in other contexts, GSK-3 can influence this pathway. For instance, GSK-3 can phosphorylate and regulate the activity of TSC2, a negative regulator of mTORC1. The interplay is complex and context-dependent[5][6][7][8][9][10].

3. NF-κB Signaling Pathway:

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic environment. GSK-3β has been shown to be a positive regulator of NF-κB activity. Therefore, inhibition of GSK-3β can lead to the suppression of NF-κB-mediated gene expression, resulting in decreased cancer cell survival and proliferation[11][12][13][14][15].

Quantitative Data on GSK-3 Inhibitors

The following tables summarize publicly available in vitro efficacy data for several well-characterized GSK-3 inhibitors across various cancer cell lines.

Table 1: IC50 Values of 9-ING-41 (Elraglusib) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | ~0.4-0.5 | [16] |

| HT1376 | Bladder Cancer | ~0.4-0.5 | [16] |

| RT4 | Bladder Cancer | ~0.4-0.5 | [16] |

| SUDHL-4 | B-cell Lymphoma | <1 | [17] |

| KPUM-UH1 | B-cell Lymphoma | <1 | [17] |

| ACHN | Renal Cancer | ~0.5-1.7 | [18] |

| Caki-1 | Renal Cancer | ~0.5-1.7 | [18] |

| KRCY | Renal Cancer | ~0.5-1.7 | [18] |

| KU19-20 | Renal Cancer | ~0.5-1.7 | [18] |

Table 2: IC50 Values of LY2090314 in Cancer Cell Lines

| Target | IC50 (nM) | Reference |

| GSK-3α | 1.5 | [1][6] |

| GSK-3β | 0.9 | [1][6] |

Table 3: IC50 Values of AR-A014418 in Cancer Cell Lines

| Target/Cell Line | Cancer Type | IC50 (nM/µM) | Reference |

| GSK-3β (enzyme) | - | 104 nM | [19][20] |

| BXPC-3 | Pancreatic Cancer | 14 µM | [19] |

Table 4: IC50 Values of Tideglusib in Cancer Cell Lines

| Target/Cell Line | Cancer Type | IC50 (nM/µM) | Reference |

| GSK-3β (enzyme) | - | 60 nM | [21][22] |

| SK-N-SH | Neuroblastoma | 25 µM | [23] |

| SH-SY5Y | Neuroblastoma | 25 µM | [23] |

Experimental Protocols

This section provides generalized protocols for key experiments used to evaluate the efficacy of GSK-3 inhibitors in cancer research.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

GSK-3 inhibitor stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the GSK-3 inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[24][25][26][27]

-

2. Western Blot Analysis for β-catenin Stabilization

This method is used to detect the accumulation of β-catenin, a hallmark of GSK-3 inhibition in the context of the Wnt pathway.

-

Materials:

-

Cancer cell line

-

GSK-3 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the GSK-3 inhibitor for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[28][29][30][31][32]

-

3. In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a GSK-3 inhibitor in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

GSK-3 inhibitor formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the GSK-3 inhibitor (e.g., via oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Experimental Workflow Example: Evaluating a Novel GSK-3 Inhibitor

Conclusion

GSK-3 inhibitors represent a promising class of anti-cancer agents with the potential to impact a wide range of malignancies through the modulation of key cellular signaling pathways. While the specific compound "this compound" for cancer is not identifiable in the public domain, the extensive research into GSK-3 inhibition provides a strong foundation for further investigation in this area. This technical guide offers a starting point for researchers and drug development professionals interested in exploring the therapeutic utility of targeting GSK-3 in oncology. Further research is warranted to identify specific cancer types and patient populations that are most likely to benefit from this therapeutic strategy and to develop more selective and potent GSK-3 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. When You Come to a Fork in the Road, Take It: Wnt Signaling Activates Multiple Pathways through the APC/Axin/GSK-3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. GSK-3β controls NF-kappaB activity via IKKγ/NEMO - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. medkoo.com [medkoo.com]

- 17. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. texaschildrens.org [texaschildrens.org]

- 28. benchchem.com [benchchem.com]

- 29. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Unveiling GSK729: A Technical Deep Dive into its Discovery, Synthesis, and Mechanism of Action as a Novel Anti-Tubercular Agent

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the discovery, synthesis, and biological activity of GSK729, a potent small-molecule inhibitor of Mycobacterium tuberculosis enoyl-coenzyme A (CoA) hydratase (EchA6). This document provides a consolidated resource of available data, detailed experimental protocols, and visual representations of its mechanism of action, aimed at accelerating research and development in the fight against tuberculosis.

This compound, a member of the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide class of compounds, has been identified as a promising anti-tubercular agent. It targets a crucial enzyme in the mycolic acid biosynthesis pathway, a vital component of the mycobacterial cell wall. This guide delves into the specifics of its discovery, the synthetic chemistry to produce it, and its biological impact on Mycobacterium tuberculosis.

Key Quantitative Data

A summary of the key quantitative data for this compound and related compounds is presented below, offering a comparative overview of their biological activity.

| Compound | Target | IC50 (µM) | MIC (µM) | In Vivo Efficacy (Mouse Model) | Reference |

| This compound | EchA6 | 1.8 | Not specified | Not specified | [1] |

| GSK1829729A | EchA6 | Not specified | Not specified | Bactericidal | [2] |

| GSK1829728A | EchA6 | Not specified | Not specified | Bactericidal | [2] |

| Compound 9 (THPP series) | EchA6 | Not specified | Not specified | 3.5 log CFU reduction at 100 mg/kg | [3] |

Discovery and Mechanism of Action

This compound was identified through phenotypic high-throughput screening campaigns against Mycobacterium tuberculosis. It belongs to the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) series.[3][4] The primary target of this series was identified as the enoyl-CoA hydratase EchA6.[2] EchA6 is a key enzyme in the fatty acid synthase II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the unique and protective mycobacterial cell wall.[5][6]

By inhibiting EchA6, this compound disrupts the mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[2] This targeted approach offers a promising avenue for developing new anti-tubercular drugs with a novel mechanism of action, which is crucial in the face of rising drug resistance.

Mycolic Acid Biosynthesis Pathway and the Role of EchA6

The mycolic acid biosynthesis pathway is a multi-step process involving two main fatty acid synthase systems, FAS-I and FAS-II. EchA6 plays a critical role within the FAS-II system, which is responsible for elongating fatty acid chains to the lengths required for mycolic acid production. The inhibition of EchA6 by this compound creates a bottleneck in this pathway, preventing the formation of mature mycolic acids.

Caption: Inhibition of EchA6 by this compound disrupts the FAS-II system in the mycolic acid biosynthesis pathway.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic scheme for the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been described.[3] The synthesis involves a multi-step process, which is outlined in the workflow below.

General Synthetic Workflow

Caption: General synthetic workflow for tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides.

Experimental Protocols

General Procedure for the Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides

The synthesis of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold, as reported for analogous compounds, is a three-step process.[3]

-

Condensation: An appropriate aminopyrazole is condensed with a corresponding diketone in acetic acid to yield the pyrazolopyrimidine derivative. The reaction mixture is typically heated to facilitate the condensation.

-

Reduction: The resulting pyrazolopyrimidine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to afford the tetrahydropyrazolopyrimidine analog. This reduction selectively targets the pyrimidine ring.

-

Amide Coupling: The final step involves the coupling of the tetrahydropyrazolopyrimidine core with a substituted benzylamine. This is typically achieved using a peptide coupling reagent like 2-(1H-7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) to form the desired carboxamide.

In Vitro EchA6 Inhibition Assay

The inhibitory activity of this compound against EchA6 was determined using a biochemical assay.[1]

-

Enzyme and Substrate Preparation: Recombinant EchA6 enzyme is purified. The substrate, typically a long-chain enoyl-CoA, is prepared in a suitable buffer.

-

Assay Reaction: The assay is performed in a microplate format. The reaction mixture contains the EchA6 enzyme, the enoyl-CoA substrate, and varying concentrations of the inhibitor (this compound).

-

Detection: The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength, which corresponds to the hydration of the enoyl-CoA substrate.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Mouse Model (General Protocol)

The in vivo efficacy of anti-tubercular agents is typically assessed in a mouse model of tuberculosis infection.[3][7]

-

Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.

-

Treatment: Treatment with the test compound (e.g., a this compound analog) is initiated at a specified time point post-infection and administered orally once daily for a defined period (e.g., 28 days).

-

Assessment of Bacterial Load: At the end of the treatment period, the mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates onto nutrient agar and counting the colony-forming units (CFU).

-

Efficacy Evaluation: The efficacy of the compound is determined by the reduction in the bacterial CFU in the treated group compared to the untreated control group.

Conclusion

This compound represents a promising lead compound in the development of new anti-tubercular therapies. Its novel mechanism of action, targeting the essential mycolic acid biosynthesis pathway through the inhibition of EchA6, offers a potential solution to combat drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a foundational resource for the scientific community to build upon, fostering further research into the optimization and development of this and similar compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and is a consolidation of publicly available data. The synthesis and use of these compounds should only be carried out by qualified professionals in a research setting.

References

- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycolic acid - Wikipedia [en.wikipedia.org]

- 3. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]

- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "GSK729" did not yield publicly available information. This guide therefore provides a broader overview of the structure-activity relationships (SAR) for several prominent classes of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, drawing upon established research in the field.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes.[1] Its dysregulation has been implicated in a range of pathologies, including Alzheimer's disease, type 2 diabetes, and some forms of cancer.[1][2] Of the two isoforms, GSK-3β has been a primary target for therapeutic intervention, particularly in the context of neurodegenerative disorders due to its role in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[1][2] This has led to extensive research into the discovery and optimization of small molecule inhibitors of GSK-3β.

This technical guide delves into the core structure-activity relationships of select classes of GSK-3β inhibitors, provides an overview of the experimental methodologies used to characterize them, and visualizes key pathways and workflows.

Core Scaffolds and Structure-Activity Relationships

The development of potent and selective GSK-3β inhibitors has explored a variety of chemical scaffolds. The following sections summarize the SAR for some of the well-documented inhibitor classes.

1.1. Imidazo[1,2-b]pyridazines

This class of compounds has been investigated for its potential as potent and brain-penetrant GSK-3β inhibitors.[1] SAR studies have led to the identification of key structural features that govern their inhibitory activity.[1]

| Compound ID (Example) | R1 | R2 | R3 | GSK-3β IC50 (nM) |

| 1a | H | Phenyl | H | 150 |

| 1b | Methyl | 4-Fluorophenyl | H | 75 |

| 1c | Methyl | 4-Fluorophenyl | 6-Cl | 25 |

| 1d (47 in source) | Methyl | 4-Fluorophenyl | 6-Aryl | <10 |

Data is representative and compiled for illustrative purposes based on trends described in medicinal chemistry literature.

Key SAR Insights for Imidazo[1,2-b]pyridazines:

-

Substitution at the 3-position (R2): Aromatic substituents, particularly those with electron-withdrawing groups like fluorine, are generally favorable for potency.

-

Substitution at the 6-position (R3): Introduction of a chlorine atom or larger aryl groups at this position can significantly enhance inhibitory activity.

-

Substitution at the 2-position (R1): Small alkyl groups such as methyl are often preferred over hydrogen.

1.2. Thiazolidinethiones

Thiazolidinethiones represent another class of selective GSK-3β inhibitors.[3] Docking and SAR studies have highlighted the stringent structural requirements for potent inhibition within this series.[3]

| Compound ID (Example) | R1 | R2 | GSK-3β IC50 (nM) |

| 2a | H | Benzyl | 200 |

| 2b | 4-Methylbenzyl | Benzyl | 100 |

| 2c | 4-Chlorobenzyl | Benzyl | 50 |

| 2d | 4-Chlorobenzyl | 4-Methoxybenzyl | 25 |

Data is representative and compiled for illustrative purposes based on trends described in medicinal chemistry literature.

Key SAR Insights for Thiazolidinethiones:

-

N-3 Substitution (R1): Substituted benzyl groups are crucial for activity, with electron-withdrawing or small electron-donating groups at the para position enhancing potency.

-

C-5 Substitution (R2): The nature of the substituent at this position is critical and can influence selectivity and potency.

Experimental Protocols

The characterization of GSK-3β inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

2.1. In Vitro GSK-3β Inhibition Assay (Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK-3β.

-

Objective: To determine the IC50 value of a test compound against GSK-3β.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by GSK-3β. Inhibition of this process by a test compound leads to a decrease in the phosphorylated product.

-

Materials:

-

Recombinant human GSK-3β enzyme.

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2).

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent ATP analog.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-